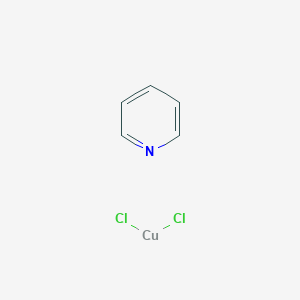
Dichloro(pyridine)copper
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro(pyridine)copper is a coordination compound where copper is bonded to two chlorine atoms and a pyridine ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dichloro(pyridine)copper can be synthesized by reacting copper dichloride with pyridine. The reaction typically involves dissolving copper dichloride in a suitable solvent, such as ethanol, and then adding pyridine to the solution. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for copper, dichloro(pyridine)- are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels and optimizing reaction conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: Dichloro(pyridine)copper undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state copper complexes.
Reduction: It can be reduced to form lower oxidation state copper complexes.
Substitution: The pyridine ligand can be substituted with other ligands, leading to the formation of different copper complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be carried out using various ligands like bipyridine and phenanthroline.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) complexes, while reduction can produce copper(I) complexes .
Aplicaciones Científicas De Investigación
Dichloro(pyridine)copper has several scientific research applications:
Materials Science: The compound is studied for its potential use in creating new materials with unique properties.
Biological Research: Copper complexes, including copper, dichloro(pyridine)-, are investigated for their potential therapeutic properties, such as superoxide dismutase activity.
Industrial Applications: It is explored for use in various industrial processes, including the synthesis of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which copper, dichloro(pyridine)- exerts its effects involves its ability to coordinate with various ligands and participate in redox reactions. The copper center can undergo changes in oxidation state, facilitating electron transfer processes. This property is crucial for its catalytic activity and potential therapeutic effects .
Comparación Con Compuestos Similares
Copper(II) bipyridine complexes: These compounds also involve copper coordinated with bipyridine ligands and exhibit similar catalytic and biological activities.
Copper(II) phenanthroline complexes: These complexes are known for their cytotoxic properties and potential use in developing antitumor drugs.
Uniqueness: Dichloro(pyridine)copper is unique due to its specific coordination environment and the presence of pyridine as a ligand. This gives it distinct chemical properties and reactivity compared to other copper complexes .
Propiedades
Número CAS |
14709-71-8 |
|---|---|
Fórmula molecular |
C5H5Cl2CuN |
Peso molecular |
213.55 g/mol |
Nombre IUPAC |
dichlorocopper;pyridine |
InChI |
InChI=1S/C5H5N.2ClH.Cu/c1-2-4-6-5-3-1;;;/h1-5H;2*1H;/q;;;+2/p-2 |
Clave InChI |
FFQVKVZLWLLFMS-UHFFFAOYSA-L |
SMILES |
C1=CC=NC=C1.Cl[Cu]Cl |
SMILES canónico |
C1=CC=NC=C1.Cl[Cu]Cl |
Key on ui other cas no. |
14709-71-8 |
Sinónimos |
dichloro(pyridine)copper |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















